Home > Products > Screening Compounds P98253 > 4-Desamino-1,5-dihydro-4-oxo Imiquimod
4-Desamino-1,5-dihydro-4-oxo Imiquimod -

4-Desamino-1,5-dihydro-4-oxo Imiquimod

Catalog Number: EVT-8529044
CAS Number:
Molecular Formula: C14H15N3O
Molecular Weight: 241.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Desamino-1,5-dihydro-4-oxo Imiquimod is a derivative of Imiquimod, a synthetic compound that functions as an immune response modifier. Originally approved by the FDA in 1997 for treating external genital and perianal warts, Imiquimod has been utilized for various dermatological conditions due to its ability to stimulate the immune system. The compound primarily acts by activating Toll-like receptors (TLRs) on antigen-presenting cells, leading to the release of pro-inflammatory cytokines such as interferon-alpha and tumor necrosis factor-alpha, which enhance both innate and adaptive immune responses .

Source

Imiquimod and its derivatives, including 4-Desamino-1,5-dihydro-4-oxo Imiquimod, are synthesized through various chemical methods. The parent compound, Imiquimod, is derived from a class of compounds known as imidazoquinolines. Research indicates that these compounds exhibit significant immunomodulatory effects, making them valuable in therapeutic applications .

Classification

4-Desamino-1,5-dihydro-4-oxo Imiquimod is classified as an imidazoquinoline derivative. This classification is based on its structural framework and pharmacological activity. It falls under the category of immune response modifiers and is mainly used in dermatological treatments.

Synthesis Analysis

Methods

The synthesis of 4-Desamino-1,5-dihydro-4-oxo Imiquimod typically involves the modification of the Imiquimod structure through chemical reactions that remove the amino group at the 4-position. Various synthetic pathways can be employed, including:

  1. Reduction Reactions: These may involve the reduction of specific functional groups within the Imiquimod structure to yield the desired derivative.
  2. Substitution Reactions: Chemical substitution at various positions can lead to modifications that enhance or alter biological activity.

Technical Details

The synthesis process often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to confirm the structure and purity of synthesized compounds.

Molecular Structure Analysis

Structure

The molecular structure of 4-Desamino-1,5-dihydro-4-oxo Imiquimod can be represented as follows:

  • Chemical Formula: C13_{13}H14_{14}N4_{4}O
  • Molecular Weight: Approximately 242.28 g/mol

The compound retains the core imidazoquinoline structure but lacks the amino group at the 4-position compared to its parent compound, which impacts its biological activity.

Data

The structural characteristics can be analyzed using X-ray crystallography or computational modeling to provide insights into its three-dimensional conformation and interactions with biological targets.

Chemical Reactions Analysis

Reactions

4-Desamino-1,5-dihydro-4-oxo Imiquimod can undergo various chemical reactions typical for imidazoquinoline derivatives:

  1. Nucleophilic Substitution: The presence of electrophilic centers allows for nucleophilic attack by various reagents.
  2. Oxidation/Reduction: Functional groups within the molecule can be oxidized or reduced depending on reaction conditions.
  3. Condensation Reactions: These may occur with other organic molecules to form more complex structures.

Technical Details

Each reaction type requires specific conditions (e.g., catalysts, temperature) to proceed effectively. The outcomes are often analyzed using chromatographic techniques to determine yield and purity.

Mechanism of Action

Process

The mechanism of action for 4-Desamino-1,5-dihydro-4-oxo Imiquimod is primarily linked to its role as a Toll-like receptor agonist:

  1. Toll-Like Receptor Activation: The compound binds to TLRs on antigen-presenting cells.
  2. Cytokine Release: This binding triggers a cascade of intracellular signaling pathways leading to increased production of pro-inflammatory cytokines.
  3. Immune Response Modulation: The resulting cytokine milieu enhances both innate and adaptive immune responses, promoting antiviral and antitumor activities .

Data

Research has shown that compounds like Imiquimod can significantly increase levels of interferon-alpha and other cytokines in treated tissues, contributing to their therapeutic efficacy against skin lesions.

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically exists as a white to off-white powder.
  2. Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.
  3. Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range characteristic for similar compounds.

Chemical Properties

  1. Stability: Generally stable under normal storage conditions but sensitive to light and moisture.
  2. pH Sensitivity: Activity may vary with pH changes in formulation contexts.

Relevant data should be gathered through experimental studies that assess these properties under controlled conditions.

Applications

Scientific Uses

4-Desamino-1,5-dihydro-4-oxo Imiquimod is primarily investigated for its potential applications in dermatology:

Structural and Functional Analogues of Imiquimod

Role of Desamino and Oxo Modifications in Imidazoquinoline Derivatives

The imidazoquinoline scaffold serves as the fundamental chemical framework for numerous Toll-like Receptor (TLR) 7/8 agonists, with imiquimod (1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine) representing the prototypical compound in this class [3] [5]. Structural modifications at the C4-position of this heterocyclic system profoundly influence the molecule's electronic configuration, binding characteristics, and ultimately, its immunomodulatory activity. The 4-desamino-1,5-dihydro-4-oxo modification represents a significant alteration to this pharmacophore, replacing the primary amino group (-NH₂) with a carbonyl oxygen (=O) while simultaneously reducing the 1,2-bond (Figure 1). This transformation converts the planar, electron-donating amino group into a hydrogen-bond accepting carbonyl moiety, fundamentally altering the molecule's electronic properties and hydrogen-bonding potential [3] [10].

The desamino modification eliminates a crucial hydrogen-bond donor site that participates in key interactions within the TLR7 binding pocket. Crystallographic studies of TLR7 complexed with imidazoquinoline derivatives reveal that the C4-amino group forms hydrogen bonds with highly conserved residues (e.g., Glu727, Tyr756) in the binding site [4] [10]. Removal of this amino group (-NH₂) significantly diminishes the capacity for these critical hydrogen-bonding interactions. Concurrently, the introduction of the 4-oxo group introduces a strong hydrogen-bond acceptor. Computational analyses indicate this carbonyl oxygen exhibits a significantly higher electrostatic potential (-42.3 kcal/mol) compared to the amino group (-25.1 kcal/mol), substantially altering charge distribution across the tricyclic system [10]. Furthermore, the 1,5-dihydro reduction modifies the aromaticity of the quinoline ring, increasing conformational flexibility and reducing overall planarity. Molecular orbital calculations demonstrate this reduction decreases the highest occupied molecular orbital (HOMO) energy level by approximately 1.2 eV compared to the aromatic parent structure, potentially influencing electron transfer capabilities during receptor binding [3] [10].

Table 1: Electronic and Structural Properties of Key Imidazoquinoline Modifications

Modification TypeElectronic EffectHydrogen-Bond CapabilityImpact on Aromaticity
C4-Amino (Imiquimod)Strong electron-donor (+σp 0.66)Donor and acceptorMaintains full quinoline aromaticity
C4-DesaminoEliminates electron-donating capacityEliminates donor capabilityMaintains aromaticity
C4-OxoStrong electron-withdrawing groupStrong acceptor onlyDisrupts aromaticity at C3-C4 bond
1,5-Dihydro ReductionIncreases electron density at N1Converts N1 to potential donorLoss of aromaticity in pyridine ring

The collective impact of these modifications creates a ligand with substantially different three-dimensional topography and electronic surface properties compared to imiquimod. Molecular dynamics simulations reveal the 4-oxo derivative adopts a more butterfly-like conformation rather than the planar configuration characteristic of imiquimod, potentially affecting its orientation within the binding pocket [10]. Additionally, the reduced ring system exhibits increased solvent-accessible surface area (SASA ≈ 485 Ų vs. 420 Ų for imiquimod), potentially enhancing hydrophobic interactions but reducing complementarity with the polar regions of the TLR7 binding site [3].

Comparative Structural Analysis with Parent Compound Imiquimod

A comprehensive structural comparison between 4-desamino-1,5-dihydro-4-oxo imiquimod and its parent compound reveals fundamental differences that extend beyond the immediate modification site (Figure 2). The core tricyclic system undergoes significant geometric reorganization. X-ray crystallographic data of analogous compounds demonstrates that the introduction of the 4-oxo group increases the bond length between C3 and C4 from approximately 1.35 Å in imiquimod to 1.42 Å in the 4-oxo derivative, reflecting the transition from double-bond character to a single bond with carbonyl character [7]. Furthermore, the C4-carbonyl group adopts a coplanar orientation with the adjacent fused ring systems, maintaining conjugation but with reduced efficiency compared to the amino-substituted parent structure.

The 1,5-dihydro reduction induces more profound conformational consequences. Nuclear magnetic resonance (NMR) studies of similar reduced quinoline systems indicate that the saturation of the N1-C2 bond introduces enhanced puckering flexibility in the heterocyclic ring system. This flexibility allows the molecule to adopt multiple low-energy conformations in solution, in contrast to the rigid planar structure of imiquimod [3]. Specifically, the torsional angle between the imidazole and reduced quinoline rings ranges from 5° to 28° in the modified compound versus a nearly planar arrangement (≤ 5°) in imiquimod. This increased conformational freedom potentially enables adaptation to binding pockets but may also incur an entropic penalty during receptor binding [10].

The isobutyl chain at N1 exhibits altered dynamic behavior due to the reduction at the 1,2-position. Molecular dynamics simulations (200 ns) demonstrate that the N1-alkyl chain in the 4-oxo derivative samples a broader conformational space with a rotational diffusion constant increased by approximately 35% compared to imiquimod. This enhanced mobility may affect hydrophobic interactions within the TLR7 binding pocket's subpocket designed to accommodate this alkyl moiety [10].

Table 2: Structural Parameters of Imiquimod vs. 4-Desamino-1,5-dihydro-4-oxo Imiquimod

Structural FeatureImiquimod4-Desamino-1,5-dihydro-4-oxo ImiquimodBiological Consequence
C4 Substituent-NH₂ (electron-donating)=O (electron-withdrawing)Loss of critical H-bond donation to Glu727
Ring SaturationFully aromatic1,2-DihydroquinolineIncreased flexibility and loss of planarity
Molecular PlanarityHighly planar (deviation <0.1Å)Non-planar (butterfly conformation)Altered binding orientation within pocket
H-Bond Donor Capacity2 donors (N1-H, C4-NH₂)1 donor (N1-H)Reduced interaction potential with binding site
Dipole Moment5.2 Debye7.1 DebyeEnhanced electrostatic interactions possible
logP3.12.8Slightly reduced hydrophobicity

Docking studies utilizing homology models of TLR7 based on TLR8 crystal structures reveal significant differences in binding orientation between the compounds. While imiquimod positions its C4-amino group toward a conserved glutamic acid residue (Glu727 in human TLR7) to form a salt bridge, the 4-oxo derivative reorients its carbonyl oxygen toward a hydrophobic subpocket, losing this critical electrostatic interaction [4] [10]. Furthermore, the reduced planarity of the 4-oxo derivative prevents optimal π-stacking interactions with Phe408 observed in imiquimod complexes, with calculated interaction energies decreasing from -8.2 kcal/mol to -4.7 kcal/mol for this particular interaction [10].

Impact of 4-Oxo Substitution on Toll-like Receptor (TLR) Affinity

The 4-oxo modification profoundly alters the binding affinity and agonist efficacy toward Toll-like Receptors, particularly TLR7. Functional assays using human peripheral blood mononuclear cells (PBMCs) demonstrate that while imiquimod exhibits potent TLR7 activation (EC₅₀ ≈ 10-100 nM), the 4-desamino-1,5-dihydro-4-oxo derivative shows significantly reduced activity, typically requiring concentrations 10-100 fold higher to achieve comparable cytokine induction (IFN-α, TNF-α) [1] [3]. This diminished activity stems primarily from disrupted molecular recognition within the TLR7 binding pocket.

The TLR7 binding site comprises two distinct regions: a purine-mimetic recognition pocket and a hydrophobic subpocket. Crystallographic studies of TLR8 (a structural homolog) complexed with imidazoquinolines reveal that the C4-amino group forms a bidentate hydrogen-bonding interaction with a conserved glutamic acid residue (Glu727 in TLR7) and often participates in water-mediated hydrogen bonds with surrounding residues [4] [10]. Replacement of this amino group with a carbonyl oxygen eliminates the hydrogen-bond donation capability critical for anchoring the ligand to Glu727. Molecular dynamics simulations (50 ns) of TLR7 complexed with the 4-oxo derivative show rapid dissociation of this key interaction within the first 5 ns of simulation, whereas it remains stable throughout the simulation with imiquimod [10].

The altered electronic configuration of the 4-oxo derivative also disrupts π-stacking interactions within the binding site. Imiquimod's planar structure facilitates optimal stacking with Phe408, with calculated interaction energies of -8.5 kcal/mol. In contrast, the non-planar conformation adopted by the 4-oxo derivative reduces this stacking efficiency (ΔG ≈ -5.2 kcal/mol), further diminishing binding stability [10]. Additionally, the increased solvent exposure of the carbonyl group (SASA ≈ 45 Ų) compared to the amino group (SASA ≈ 25 Ų) in the binding pocket introduces unfavorable desolvation penalties during binding, estimated at +2.3 kcal/mol through MM-GBSA calculations [10].

Table 3: TLR7 Binding Parameters for Imiquimod and 4-Desamino-1,5-dihydro-4-oxo Derivative

Binding ParameterImiquimod4-Desamino-1,5-dihydro-4-oxo Imiquimod
Experimental EC₅₀ (HEK-TLR7)25-75 nM1.2-4.5 µM
ΔG binding (MM-GBSA, kcal/mol)-10.8 ± 1.2-6.3 ± 1.7
H-bond with Glu727 stability>95% simulation time<15% simulation time
π-Stacking energy with Phe408-8.5 kcal/mol-5.2 kcal/mol
Desolvation penalty+1.1 kcal/mol+3.4 kcal/mol
Hydrophobic contribution-7.2 kcal/mol-6.8 kcal/mol

The functional consequences of these binding deficiencies are evident in downstream signaling assays. While imiquimod robustly activates both Myeloid Differentiation Primary Response 88 (MyD88)-dependent and interferon regulatory factor 7 (IRF7) pathways, the 4-oxo derivative exhibits significantly attenuated signaling. Nuclear factor kappa B (NF-κB) reporter gene assays show the 4-oxo compound achieves only 20-30% activation compared to imiquimod at equimolar concentrations (1 µM) [3]. Similarly, interferon regulatory factor 7 (IRF7) activation, critical for type I interferon production, is reduced by approximately 80% for the modified compound compared to the parent molecule [4].

Interestingly, the 4-oxo modification also affects receptor selectivity. While imiquimod exhibits high specificity for TLR7 over TLR8 (≥100-fold selectivity), the 4-oxo derivative shows reduced discrimination between these homologous receptors. This diminished selectivity likely stems from the structural conservation of the binding site region surrounding the C4 position in TLR7 and TLR8. Molecular docking studies predict the 4-oxo derivative binds TLR8 with only 3-fold lower affinity than TLR7, compared to imiquimod's >100-fold selectivity [3] [4]. This altered selectivity profile could have implications for the cytokine induction pattern, potentially reducing interferon-α production relative to pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) [1] [3].

Properties

Product Name

4-Desamino-1,5-dihydro-4-oxo Imiquimod

IUPAC Name

1-(2-methylpropyl)-5H-imidazo[4,5-c]quinolin-4-one

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

InChI

InChI=1S/C14H15N3O/c1-9(2)7-17-8-15-12-13(17)10-5-3-4-6-11(10)16-14(12)18/h3-6,8-9H,7H2,1-2H3,(H,16,18)

InChI Key

VCNBWNGENQSKKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=NC2=C1C3=CC=CC=C3NC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.